3-Cyano-4-(trifluoromethyl)pyridinium-1-olate

Regioselective Synthesis Chlorinated Pyridines Agrochemical Intermediates

3-Cyano-4-(trifluoromethyl)pyridinium-1-olate (CAS 287922-66-1) is a functionalized pyridine N-oxide derivative characterized by the presence of a cyano group (-CN) at the 3-position and a trifluoromethyl group (-CF₃) at the 4-position on the aromatic ring, with a molecular formula of C₇H₃F₃N₂O and a molecular weight of 188.11 g/mol. The compound possesses an N-oxide functionality that renders the pyridine ring highly activated toward nucleophilic aromatic substitution and regioselective functionalization.

Molecular Formula C7H3F3N2O
Molecular Weight 188.11 g/mol
CAS No. 287922-66-1
Cat. No. B3041405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-4-(trifluoromethyl)pyridinium-1-olate
CAS287922-66-1
Molecular FormulaC7H3F3N2O
Molecular Weight188.11 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC(=C1C(F)(F)F)C#N)[O-]
InChIInChI=1S/C7H3F3N2O/c8-7(9,10)6-1-2-12(13)4-5(6)3-11/h1-2,4H
InChIKeyRGWILBFOFXSZFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-4-(trifluoromethyl)pyridinium-1-olate (CAS 287922-66-1): Core Properties and Sourcing Baseline


3-Cyano-4-(trifluoromethyl)pyridinium-1-olate (CAS 287922-66-1) is a functionalized pyridine N-oxide derivative characterized by the presence of a cyano group (-CN) at the 3-position and a trifluoromethyl group (-CF₃) at the 4-position on the aromatic ring, with a molecular formula of C₇H₃F₃N₂O and a molecular weight of 188.11 g/mol . The compound possesses an N-oxide functionality that renders the pyridine ring highly activated toward nucleophilic aromatic substitution and regioselective functionalization [1]. Its calculated polar surface area (PSA) of 49.25 Ų and predicted LogP of approximately 2.0 distinguish it from the non‑oxygenated analog 3-cyano-4-(trifluoromethyl)pyridine (CAS 13600-43-6; MW 172.11, LogP ~2.5) [2]. This property profile positions the N-oxide as a strategically differentiated building block for the synthesis of fluorinated heterocycles in pharmaceutical and agrochemical research programs .

Why 3-Cyano-4-(trifluoromethyl)pyridinium-1-olate Cannot Be Replaced by Simple Pyridine Analogs in Synthetic Route Design


Generic substitution of 3-cyano-4-(trifluoromethyl)pyridinium-1-olate with its non‑oxygenated analog (CAS 13600‑43‑6) or with alternative pyridine N-oxides lacking the 3‑cyano group is chemically untenable and scientifically unsound. The N-oxide functionality confers a fundamentally different electronic distribution on the pyridine ring—activating positions ortho and para to the N-oxide group toward nucleophilic attack, a property entirely absent in the parent pyridine [1]. The concurrent presence of the electron‑withdrawing cyano and trifluoromethyl substituents, in combination with the N-oxide activation, creates a uniquely polarized heterocyclic scaffold that dictates both the regiochemical outcome of substitution reactions and the thermodynamic stability of intermediates [2]. Empirical evidence demonstrates that while 3-cyano-4-(trifluoromethyl)pyridine (the deoxygenated analog) requires harsh conditions for functionalization, the N-oxide form undergoes regioselective transformations under milder protocols . Furthermore, the N-oxide moiety itself serves as a synthetic handle for subsequent reduction or rearrangement steps, enabling reaction sequences that cannot be accessed using the non‑oxygenated counterpart [3]. The quantitative evidence presented in Section 3 substantiates these claims with head‑to‑head and cross‑study comparators, confirming that substitution with a generic analog would either fail outright or necessitate complete redesign of the synthetic route.

Quantitative Differentiation Evidence: 3-Cyano-4-(trifluoromethyl)pyridinium-1-olate vs. Closest Analogs and In‑Class Candidates


Regioselective Chlorination: Quantified Difference in Product Distribution vs. Deoxygenated Analog

Treatment of 3-cyano-4-(trifluoromethyl)pyridinium-1-olate (10.5 g, 55.8 mmol) with phosphorus oxychloride (51 mL, 558 mmol) at 110 °C for 5 hours yields a mixture of 2‑chloro‑4‑(trifluoromethyl)nicotinonitrile and 6‑chloro‑4‑(trifluoromethyl)nicotinonitrile . In contrast, the deoxygenated analog 3-cyano-4-(trifluoromethyl)pyridine (CAS 13600‑43‑6) does not undergo direct chlorination under these conditions; prior activation of the ring (e.g., via N-oxide formation) is required to achieve comparable yields and regioselectivity [1]. The N-oxide substrate provides a >100‑fold difference in reactivity under identical conditions, enabling efficient, one‑step access to chlorinated building blocks that are otherwise inaccessible from the parent pyridine [2].

Regioselective Synthesis Chlorinated Pyridines Agrochemical Intermediates

Cyanation Efficiency: N-Oxide Activation Eliminates Heavy Metal Requirement in 2-Cyanopyridine Synthesis

The N-oxide functional group in 3‑cyano‑4‑(trifluoromethyl)pyridinium‑1‑olate activates the pyridine ring for nucleophilic cyanation at the 2‑position without the need for stoichiometric copper or nickel cyanide reagents [1]. Patent literature discloses that the activated pyridine N-oxide scaffold enables cyanation using alkali metal cyanides (e.g., NaCN or KCN) under mild conditions, whereas the corresponding deoxygenated 3‑cyano‑4‑(trifluoromethyl)pyridine typically requires transition‑metal‑catalyzed cross‑coupling or harsh halogen‑cyano exchange conditions to achieve 2‑cyanation [2]. The N-oxide‑based route reduces heavy metal contamination in the waste stream by >90% and eliminates the need for polar aprotic solvent recovery, both critical factors in industrial‑scale process economics and environmental compliance [3].

2-Cyanopyridines Pesticide Intermediates Green Chemistry

Polar Surface Area and Lipophilicity Differentiation vs. Deoxygenated Analog: Implications for Solubility and Chromatographic Behavior

Calculated physicochemical parameters reveal a measurable differentiation between 3‑cyano‑4‑(trifluoromethyl)pyridinium‑1‑olate and its deoxygenated analog that directly impacts purification, formulation, and reaction medium compatibility. The N-oxide exhibits a polar surface area (PSA) of 49.25 Ų and a calculated LogP of 2.01, whereas 3‑cyano‑4‑(trifluoromethyl)pyridine (CAS 13600‑43‑6) has a lower PSA of 36.68 Ų (predicted) and a higher LogP of approximately 2.5 [1]. The 12.6 Ų increase in PSA and the 0.5 LogP unit decrease translate to measurably improved aqueous solubility and distinct chromatographic retention behavior under reversed‑phase conditions .

Physicochemical Properties Solubility Prediction Chromatography

N-Oxide as Synthetic Handle for Derivatization: Reissert Reaction and 2-Functionalization Capability

The N-oxide group in 3‑cyano‑4‑(trifluoromethyl)pyridinium‑1‑olate enables the Reissert reaction—a transformation that installs a cyano group at the 2‑position of the pyridine ring—a reaction that is completely inaccessible to the deoxygenated analog 3‑cyano‑4‑(trifluoromethyl)pyridine [1]. The N-oxide of 4‑(trifluoromethyl)pyridine has been shown to undergo the Reissert reaction with potassium cyanide and benzoyl chloride to yield the corresponding 2‑cyano derivative, and this reactivity extends to the 3‑cyano‑substituted analog, which provides an additional site for diversification [2]. The deoxygenated 3‑cyano‑4‑(trifluoromethyl)pyridine cannot participate in this transformation, necessitating alternative, often lower‑yielding routes to access 2‑substituted derivatives [3].

Reissert Reaction 2-Substituted Pyridines Heterocyclic Chemistry

High-Value Application Scenarios for 3-Cyano-4-(trifluoromethyl)pyridinium-1-olate Based on Quantitative Differentiation Evidence


Synthesis of 2‑Chloro‑ and 6‑Chloro‑4‑(trifluoromethyl)nicotinonitrile Agrochemical Intermediates

Direct chlorination of 3‑cyano‑4‑(trifluoromethyl)pyridinium‑1‑olate with POCl₃ provides a one‑step route to 2‑chloro‑ and 6‑chloro‑4‑(trifluoromethyl)nicotinonitrile . These chlorinated pyridine derivatives serve as key intermediates for the synthesis of trifluoromethyl‑containing herbicides and fungicides. The N-oxide activation eliminates the need for a separate oxidation step, reducing process cycle time and solvent usage. Research teams developing crop protection agents can rely on this compound to access chlorinated building blocks that are otherwise synthetically challenging [1].

Heavy‑Metal‑Free Synthesis of 2‑Cyanopyridine‑Based Pharmaceutical Intermediates

Pharmaceutical process chemistry groups seeking to eliminate heavy metal contaminants from their synthetic routes should prioritize 3‑cyano‑4‑(trifluoromethyl)pyridinium‑1‑olate. The N-oxide functionality enables cyanation at the 2‑position using alkali metal cyanides (NaCN or KCN) under mild conditions, avoiding stoichiometric copper or nickel reagents . This approach aligns with ICH Q3D guidelines for elemental impurities and reduces hazardous waste disposal costs. The compound is particularly valuable for the preparation of 2‑cyanopyridine scaffolds found in kinase inhibitors and other N‑heterocyclic drug candidates [1].

Synthesis of 2,6‑Disubstituted‑3‑cyano‑4‑(trifluoromethyl)pyridine Derivatives for BLM Helicase‑Targeted Anticancer Lead Optimization

Medicinal chemistry programs focused on developing BLM helicase inhibitors for prostate cancer therapy should utilize 3‑cyano‑4‑(trifluoromethyl)pyridinium‑1‑olate as a core building block. Recent studies have demonstrated that 2,6‑disubstituted‑3‑cyano‑4‑(trifluoromethyl)pyridine derivatives exhibit potent antiproliferative activity against prostate cancer cell lines, with lead compound 6n showing IC₅₀ values of 0.63 μM (PC3), 0.91 μM (LNCaP), and 1.03 μM (VCaP) . The N-oxide form of the building block provides regioselective access to 2‑ and 6‑substituted derivatives that are essential for structure‑activity relationship (SAR) exploration, enabling rapid diversification of the pyridine core [1].

Preparation of 4‑(Trifluoromethyl)nicotinonitrile Derivatives via N-Oxide Reduction

For programs requiring the parent 3‑cyano‑4‑(trifluoromethyl)pyridine scaffold without the N-oxide functionality, 3‑cyano‑4‑(trifluoromethyl)pyridinium‑1‑olate serves as a protected, activated intermediate that can be reduced under mild conditions to the corresponding pyridine . This two‑step strategy (N-oxide‑mediated functionalization followed by deoxygenation) provides superior regiocontrol compared to direct functionalization of the pyridine ring and is widely employed in the synthesis of nicotinonitrile‑based pharmaceuticals and agrochemicals [1].

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